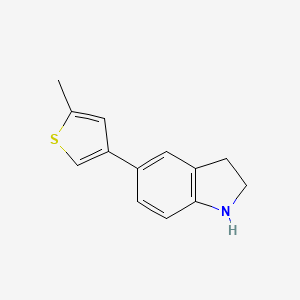
5-(5-Methylthiophen-3-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylthiophen-3-yl)indoline is a heterocyclic organic compound with the molecular formula C13H13NS It consists of an indoline core substituted with a 5-methylthiophen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-3-yl)indoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reduction of indole derivatives using suitable reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors and automated systems to control temperature and pH .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-3-yl)indoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Indoline derivatives.
Substitution: Halogenated, alkylated, and acylated indoline derivatives.
Scientific Research Applications
5-(5-Methylthiophen-3-yl)indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-3-yl)indoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The indoline core allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar structure but lacks the 5-methylthiophen-3-yl group.
Indoline: Similar to 5-(5-Methylthiophen-3-yl)indoline but without the thiophene substitution.
5-Methylthiophene: Contains the thiophene ring but lacks the indoline core.
Uniqueness
This compound is unique due to the presence of both the indoline and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
5-(5-Methylthiophen-3-yl)indoline is a compound of increasing interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features an indoline core, which is known for its ability to engage in hydrogen bonding and hydrophobic interactions with target proteins. These properties enhance its binding affinity and specificity for various biological targets. The presence of the 5-methylthiophen-3-yl group contributes to its unique chemical behavior, making it a promising candidate for drug development.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of enzymes and receptors involved in various signaling pathways. This interaction potentially leads to significant effects on cellular processes such as inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial efficacy:
| Compound | Target Strains | MIC (µM) | MBC (µM) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 37.9–113.8 | 57.8–118.3 |
| Escherichia coli | 36.5–211.5 | 73.3–282.0 | |
| Pseudomonas aeruginosa | Not specified | Not specified |
These results indicate that the compound exhibits superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research suggests that compounds with similar indoline structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Studies
Several case studies have explored the biological activity of indoline derivatives, including this compound:
- Anti-inflammatory Effects : A study demonstrated that indoline derivatives could act as dual inhibitors of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), leading to reduced inflammation in animal models .
- Molecular Docking Studies : In silico studies indicated that the indoline scaffold is suitable for designing LOX inhibitors due to its ability to fit into the enzyme's active site effectively .
Properties
Molecular Formula |
C13H13NS |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
5-(5-methylthiophen-3-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H13NS/c1-9-6-12(8-15-9)10-2-3-13-11(7-10)4-5-14-13/h2-3,6-8,14H,4-5H2,1H3 |
InChI Key |
VSHRMZDFLKECIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















